molecular formula C18H15N3O3 B117493 5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 147807-20-3

5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one

Katalognummer B117493
CAS-Nummer: 147807-20-3
Molekulargewicht: 321.3 g/mol
InChI-Schlüssel: RBWUKXWSNXXLOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of an oxadiazolone ring substituted with a benzyloxyphenyl group at the 5-position and a cyanoethyl group at the 3-position. The presence of these groups would likely impart significant polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the electron-withdrawing cyano group and the electron-donating benzyloxy group. The oxadiazolone ring might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the cyano group might increase its polarity, affecting its solubility in different solvents .

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

A study demonstrated the antifungal potential of derivatives of 5-(4-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2(3H)-thione against human pathogenic fungal strains, including Candida albicans and Aspergillus niger. These compounds exhibited promising antifungal activity and can be further developed as antifungal drugs (Nimbalkar et al., 2016).

Inhibitor of Monoamine Oxidase Type B

A derivative, 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one, was identified as a potent and selective inhibitor of monoamine oxidase type B (MAO B). It displayed inhibitory effects in low nanomolar ranges and showed reversible action with high selectivity (Mazouz et al., 1993).

Synthesis of Novel Condensing Agents

The compound was used in the synthesis of a novel condensing agent, 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione], which proved useful for the preparation of various compounds like amides, esters, and carbonates (Saegusa et al., 1989).

Potential Antioxidant Agents

A series of 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles were synthesized and evaluated for antioxidant activities. Derivatives of 1,3,4-oxadiazole showed significant antioxidant properties, indicating potential for developing new antioxidant agents (Rabie et al., 2016).

Anti-Cancer and Anti-Diabetic Agent Candidates

New derivatives of 1,3,4-oxadiazole were synthesized and assessed for anti-cancer and anti-diabetic properties. The compounds displayed cytotoxic efficacy against certain cancer cell lines and reduced glucose levels in a diabetic model, suggesting their potential as anti-cancer and anti-diabetic agents (Shankara et al., 2022).

Anticonvulsant Agents

2-Substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles were synthesized and showed significant anticonvulsant activities. These compounds acted through benzodiazepine receptors, indicating their potential as anticonvulsant agents (Zarghi et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Proper precautions should be taken when handling it .

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its properties and activity. It could be of interest in fields like medicinal chemistry, materials science, or chemical biology .

Eigenschaften

IUPAC Name

3-[2-oxo-5-(4-phenylmethoxyphenyl)-1,3,4-oxadiazol-3-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c19-11-4-12-21-18(22)24-17(20-21)15-7-9-16(10-8-15)23-13-14-5-2-1-3-6-14/h1-3,5-10H,4,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWUKXWSNXXLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C(=O)O3)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163805
Record name 5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one

CAS RN

147807-20-3
Record name 5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147807203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 100 mmoles of (4-benzyloxy benzoyl) hydrazine in 200 ml of 1-propanol, 100 mmoles of acrylonitrile are added and the mixture is heated for 24 hours at reflux. Then 50 mmoles of acrylonitrile are added and the heating is continued at reflux for 24 hours. After cooling, the product is filtered and crystallized in a water-ethanol mixture and 26 g (yield: 88%) of the expected product were obtained.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 3
Reactant of Route 3
5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 4
Reactant of Route 4
5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 5
Reactant of Route 5
5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 6
Reactant of Route 6
5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one

Citations

For This Compound
4
Citations
S Bernard, C Fuseau, L Schmid, R Milcent… - European journal of …, 1996 - Springer
We report the radiochemical synthesis of a specific MAO B inhibitor, namely 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-[ 11 C]-2(3H)-one (2b) (in vitro IC 50 =4nM and …
Number of citations: 29 link.springer.com
M Yoshimoto, M Hirata, S Kagawa… - Journal of Labelled …, 2019 - Wiley Online Library
Monoamine oxidase B (MAO‐B), predominantly expressed in glial cells, plays an important role in neurotransmitter regulation, and MAO‐B activity relates to several neuronal diseases. …
M Hirata, S Kagawa, M Yoshimoto… - Chemical and …, 2002 - jstage.jst.go.jp
A series of iodinated analogues of MD-230254 was synthesized and evaluated for inhibitory potency and selectivity toward monoamine oxidase B (MAO-B). Among them, 5-[4-(2-…
Number of citations: 11 www.jstage.jst.go.jp
ST Sudevan, TM Rangarajan… - Archiv der …, 2022 - Wiley Online Library
The conceptual layout of monoamine oxidase (MAO) inhibitors has been modified to explore their potential biological application in the case of neurological disorders for the time being. …
Number of citations: 9 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.